![molecular formula C12H16ClNO B111808 2-Benzoylpiperidine hydrochloride CAS No. 138371-65-0](/img/structure/B111808.png)
2-Benzoylpiperidine hydrochloride
Overview
Description
2-Benzoylpiperidine Hydrochloride is a chemical compound . It is similar in structure to other drugs such as methylphenidate and desoxypipradrol . It boosts norepinephrine levels to around the same extent as d-amphetamine .
Synthesis Analysis
The synthesis of 2-Benzoylpiperidine Hydrochloride involves various chemical reactions . A synthesis method of 2-benzoylpyridine by virtue of one-step oxidization has been reported . The synthesis method is used for producing 2-benzoylpyridine by reacting at the condition of 0-30 DEG C by taking phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst and dry air or dry oxygen as an oxidizing agent .Molecular Structure Analysis
The molecular structure of 2-Benzoylpiperidine Hydrochloride is complex . It is a heterocyclic compound with a six-membered ring including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Design and Synthesis
The benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry . It’s metabolically stable and is seen as a potential bioisostere of the piperazine ring . This makes it a reliable chemical frame to be exploited in drug design .
Therapeutic Applications
Benzoylpiperidine-based small molecules have a broad spectrum of therapeutic effects . They are present in many bioactive compounds with therapeutic properties such as anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective agents .
Diagnostic Applications
In addition to therapeutic uses, benzoylpiperidine-based compounds also have diagnostic applications . However, the specific diagnostic uses are not detailed in the available literature.
Piperidine Derivatives in Pharmaceuticals
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Biological Evaluation of Potential Drugs
The biological evaluation of potential drugs containing the piperidine moiety is a significant area of research . This involves assessing the biological activity and pharmacological activity of these compounds .
Synthesis of Various Piperidine Derivatives
Scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
2-Benzoylpiperidine hydrochloride is a stimulant drug of the piperidine class . It is similar in structure to other drugs such as methylphenidate and desoxypipradrol . The primary targets of 2-Benzoylpiperidine hydrochloride are the norepinephrine and dopamine transporters .
Mode of Action
2-Benzoylpiperidine hydrochloride boosts norepinephrine levels to around the same extent as d-amphetamine . It has very little effect on dopamine levels, with its binding affinity for the dopamine transporter around 175 times lower than for the noradrenaline transporter .
Biochemical Pathways
Given its stimulant nature and its interaction with norepinephrine and dopamine transporters, it is likely to influence pathways related to neurotransmitter reuptake and signaling .
Pharmacokinetics
Similar drugs in the piperidine class are typically administered orally . The absorption, distribution, metabolism, and excretion (ADME) properties of 2-Benzoylpiperidine hydrochloride would need to be studied further to fully understand its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 2-Benzoylpiperidine hydrochloride’s action are likely to involve changes in neurotransmitter levels and neuronal signaling due to its interaction with norepinephrine and dopamine transporters . This can lead to increased alertness and cognitive performance, typical of stimulant drugs .
Action Environment
The action, efficacy, and stability of 2-Benzoylpiperidine hydrochloride can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual (such as liver function, which can affect drug metabolism), and genetic factors that can influence individual responses to drugs
properties
IUPAC Name |
phenyl(piperidin-2-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-3,6-7,11,13H,4-5,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLHXWHFSJMVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629919 | |
Record name | Phenyl(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylpiperidine hydrochloride | |
CAS RN |
138371-65-0 | |
Record name | Methanone, phenyl-2-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138371-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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